4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

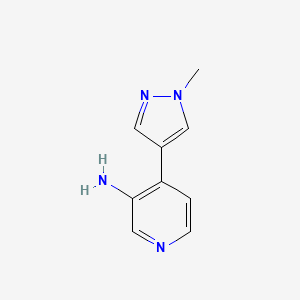

4-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring in its structure.

Vorbereitungsmethoden

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-chloropyridine with 4-amino-1-methylpyrazole under suitable conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyridine ring undergoes nucleophilic aromatic substitution (NAS) at positions activated by the electron-donating amine group. For example:

-

Chlorination : Reaction with POCl₃ at 110°C introduces a chloro group at position 2 or 4 of the pyridine ring, forming derivatives like 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine (yield: 65–78%) .

-

Amination : Treatment with NH₃ in the presence of CuI at 120°C replaces halogens (e.g., Cl) with amino groups .

Reaction Conditions Table

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| POCl₃ | 110°C, 6 h | Chlorinated pyridine derivatives | 65–78% | |

| NH₃/CuI | 120°C, 12 h | Amino-substituted derivatives | 45–60% |

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed coupling reactions:

-

Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane at 80°C to yield biaryl hybrids (yield: 70–85%) .

-

Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides under Pd₂(dba)₃/Xantphos catalysis .

Example Reaction Pathway

text4-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine + PhB(OH)₂ → Pd(PPh₃)₄, K₂CO₃, 80°C → 4-(1-Methyl-4-phenyl-1H-pyrazol-4-yl)pyridin-3-amine

Reductive Amination

The primary amine group reacts with aldehydes/ketones in reductive amination:

-

With p-Methoxybenzaldehyde : NaBH₄ in MeOH at 25°C produces N-(4-methoxybenzyl)-substituted derivatives (yield: 82%) .

Key Data

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| p-Methoxybenzaldehyde | NaBH₄/MeOH | N-(4-Methoxybenzyl) derivative | 82% |

Condensation Reactions

The amine group facilitates condensation with carbonyl compounds:

-

With Ethyl Acetoacetate : Forms imine intermediates under solvent-free conditions at 120°C, which cyclize to pyrazolo[3,4-b]pyridines in the presence of ZrCl₄ (yield: 50–68%) .

Oxidation and Reduction

-

Oxidation : The methyl group on the pyrazole resists oxidation, but the amine group can be oxidized to a nitro group using KMnO₄/H₂SO₄ (low yield: <30%).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines if present .

Biological Activity and Complexation

While not a direct chemical reaction, the compound’s coordination with metal ions enhances its bioactivity:

-

Zn²⁺ Complexation : Forms stable complexes via pyridine N and amine groups, studied for antimicrobial applications .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

| Compound | Reactivity Difference | Reference |

|---|---|---|

| 4-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine | Higher NAS activity at pyridine C2 | |

| 4-(Pyridin-2-yl)pyrazol-3-amine | Preferential substitution at pyrazole C4 |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One significant application of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine is its role as a potential anticancer agent. Research has indicated that compounds with similar structures can inhibit key kinases involved in cancer progression. For instance, derivatives of pyrazole have been shown to target Monopolar Spindle 1 (MPS1), a critical regulator of mitosis and a promising target for cancer therapy .

Inhibition of FLT3 and BCR-ABL Pathways

Recent studies have highlighted that certain derivatives of this compound can inhibit both FLT3 and BCR-ABL pathways, which are implicated in acute myeloid leukemia (AML). These compounds demonstrate pro-apoptotic effects on leukemia cell lines driven by these mutations, indicating their potential as therapeutic agents for hematological malignancies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the pyrazole and pyridine rings can significantly affect biological activity. For example, introducing methyl groups has been shown to enhance metabolic stability and potency against specific targets like MPS1 .

Case Study 1: MPS1 Inhibition

In a study focusing on MPS1 inhibitors, compounds structurally related to this compound exhibited promising results in biochemical assays. The introduction of methyl groups improved selectivity and reduced turnover in human liver microsomes, suggesting a pathway for developing more effective cancer therapies .

Case Study 2: Antileukemic Activity

Another study investigated the effects of this compound on AML cell lines. It was found that certain derivatives could effectively inhibit cell proliferation by targeting FLT3 mutations, showcasing the compound's potential as a lead molecule in developing new treatments for leukemia .

Wirkmechanismus

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to the active sites of target proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

4-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine can be compared with other similar compounds, such as:

4-(1-Methyl-1H-pyrazol-4-yl)benzylamine: This compound has a benzyl group instead of a pyridine ring, which can affect its reactivity and binding properties.

4-Amino-1-methylpyrazole: This simpler compound lacks the pyridine ring, making it less versatile in terms of chemical reactivity and applications.

The uniqueness of this compound lies in its dual-ring structure, which provides a balance of electronic and steric properties, making it suitable for a wide range of applications .

Biologische Aktivität

4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, and biological effects, particularly focusing on its role as a modulator of various biological pathways, including its interactions with receptors and potential therapeutic applications.

Chemical Structure

The compound features a pyrazole moiety attached to a pyridine ring, which contributes to its biological activity. The general structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Allosteric Modulation : The compound acts as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. This modulation enhances the receptor's response to acetylcholine, which is crucial for neurological functions and may have implications for treating disorders like Alzheimer's disease .

- Inhibition of Kinases : Studies have shown that derivatives of this compound can inhibit various kinases involved in cancer pathways. For instance, it has demonstrated effectiveness against FLT3 and BCR-ABL pathways in acute myeloid leukemia (AML) models, suggesting potential applications in cancer therapy .

- Pro-apoptotic Effects : The compound has been reported to induce apoptosis in cancer cells by targeting specific signaling pathways, making it a candidate for further investigation in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Table 1 summarizes key findings from SAR studies:

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

- Alzheimer's Disease : In preclinical models, compounds similar to this compound showed promise in reversing cognitive deficits associated with M4 receptor dysfunction. These findings suggest a pathway for developing treatments aimed at enhancing cholinergic signaling in neurodegenerative diseases .

- Cancer Therapy : In vitro studies demonstrated that derivatives effectively inhibited cell proliferation in AML cell lines harboring FLT3 mutations. This supports the notion that the compound could serve as a lead for developing targeted therapies against specific leukemia subtypes .

Research Findings

Recent research has provided insights into the pharmacokinetics and efficacy of this compound and its derivatives:

- Binding Affinity : The compound shows a binding affinity (pKB values) ranging from 6.3 to 6.5 for the M4 receptor, indicating strong interaction with the target site .

- Efficacy in Tumor Models : In vivo studies reported significant tumor growth inhibition when tested against various cancer models, reinforcing its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

4-(1-methylpyrazol-4-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-7(4-12-13)8-2-3-11-5-9(8)10/h2-6H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDASHAOZBEVIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.